2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S/c17-10-1-7-13(8-2-10)26-9-14(24)19-11-3-5-12(6-4-11)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJAUBDAOFUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a fluorophenyl thioacetamide is reacted with a tetrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamido group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison
Key Observations :
- Tetrazole vs.
- Fluorophenyl Group : Ubiquitous across compared compounds, this group likely improves membrane permeability and target specificity via hydrophobic interactions .
Table 3: Activity Profiles
Activity Trends :
Molecular Interactions and SAR
- Tetrazole vs. Thiadiazole : The sodium salt in demonstrated superior enzyme interaction energy, attributed to its thiadiazole’s electron-withdrawing effects. The target compound’s tetrazole may offer comparable or improved interactions due to its higher nitrogen content .
- Substituent Effects : The 4-fluorophenyl group’s ortho/para positioning (as in ’s nitro derivatives) can modulate steric and electronic interactions, impacting potency and selectivity .
Biological Activity
The compound 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide , commonly referred to as FTAC , has garnered attention in scientific research due to its diverse biological activities, particularly in oncology and inflammation. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C16H13FN6O2S
- Molecular Weight : 372.38 g/mol
- InChI Key : OPXJAUBDAOFUKH-UHFFFAOYSA-N
- Solubility : Insoluble in water; soluble in DMSO and DMF.
Synthesis
The synthesis of FTAC involves several steps:
- Starting Materials : 4-(4-fluorophenylthio)aniline and ethyl 2-bromoacetate.
- Reactions :
- Formation of 2-(4-(2-bromoacetyl)phenylthio)aniline.
- Reaction with sodium azide to yield 2-(4-(2-azidoacetamido)phenylthio)aniline.
- Final reaction with methyl 4-aminobenzoate to produce FTAC.
FTAC's mechanism of action is not fully elucidated, but it is believed to involve:
- Inhibition of key signaling pathways that regulate cell growth and inflammation.
- Interaction with molecular targets such as enzymes or receptors, facilitated by hydrophobic interactions from the fluorophenyl group and hydrogen bonding from the tetrazole ring.
Anticancer Properties
FTAC has demonstrated significant anticancer activity across various cell lines, including:
- Breast Cancer
- Lung Cancer
- Prostate Cancer
- Colon Cancer
Case Studies
- Cell Viability Assays : FTAC exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxic effects (data derived from comparative studies on similar compounds) .
- Mechanistic Insights : Studies suggest that FTAC may induce apoptosis through modulation of Bcl-2 family proteins, enhancing the apoptotic pathway in resistant cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, FTAC has shown promise in treating inflammatory conditions:
- Rheumatoid Arthritis
- Inflammatory Bowel Disease
Research Findings
- In Vivo Models : Animal studies indicate that FTAC significantly reduces inflammatory markers such as TNF-alpha and IL-6 in models of arthritis .
- Cytokine Inhibition : The compound effectively inhibits the release of pro-inflammatory cytokines, suggesting a potential role in managing chronic inflammatory diseases.
Toxicological Assessment
Preliminary toxicity studies have indicated that FTAC possesses a favorable safety profile with low acute toxicity levels. Long-term studies are necessary to fully understand its safety in clinical settings.
Safety Data
- No significant adverse effects were reported at therapeutic doses.
- Further investigations are required to assess chronic exposure effects.
Research Implications
Given its promising biological activities, further research is warranted to explore:
- Combination Therapies : Investigating FTAC's efficacy in combination with existing chemotherapeutics.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by FTAC.
- Clinical Trials : Initiating phase I/II clinical trials to evaluate safety and efficacy in human subjects.
Potential Applications
FTAC could be developed into a novel therapeutic agent for:
- Targeted cancer therapies.
- Treatment regimens for inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thioether Formation : React 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to yield 2-((4-fluorophenyl)thio)acetic acid.
Amide Coupling : Use coupling agents like EDCI/HOBt to conjugate the thioether intermediate with 4-aminophenyltetrazole-5-carboxamide.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) achieves >95% purity .
Q. Characterization :
Q. How can researchers validate the structural integrity of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (254 nm) for 24 hours; check for thioether oxidation (new peaks at δ 4.5–5.0 ppm in ¹H NMR).
- Hygroscopicity : Store at 25°C/60% RH; measure mass change gravimetrically.
- Degradation Products : LC-MS/MS identifies hydrolyzed byproducts (e.g., free tetrazole or sulfoxide derivatives) .
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Use standardized assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin).
- Target Validation :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to putative targets (e.g., bacterial dihydrofolate reductase).
- CRISPR Knockout : Validate target relevance in microbial strains.
- Data Normalization : Correct for batch effects (e.g., cell passage number, serum lot variability) using Z-score normalization .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into CYP3A4 (PDB: 1TQN). Key interactions:
- Tetrazole nitrogen with heme iron (distance: 2.8 Å).
- Fluorophenyl group in hydrophobic pocket (Val292, Phe304).
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å).
- Metabolite Prediction : GLORYx predicts sulfoxidation as the primary metabolic pathway .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) with PEG-400 to enhance solubility (test via nephelometry).
- Prodrug Design : Introduce ionizable groups (e.g., phosphate ester at the carboxamide).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines?
Methodological Answer:
Q. Example Table :
| Cell Line | IC₅₀ (µM) | ROS Increase (%) | BAX/BCL-2 Ratio |
|---|---|---|---|
| HepG2 | 8.2 | 220 | 3.5 |
| MCF-7 | 32.1 | 90 | 1.2 |
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
- In-Process Controls (IPC) : Monitor reaction completion via TLC (Rf = 0.4, ethyl acetate/hexane 1:1).
- Standardized Workup : Strict pH control during acidification (pH 5–6) to prevent decomposition .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
